

# Domiphen bromide antiplaque oral care products

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## Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

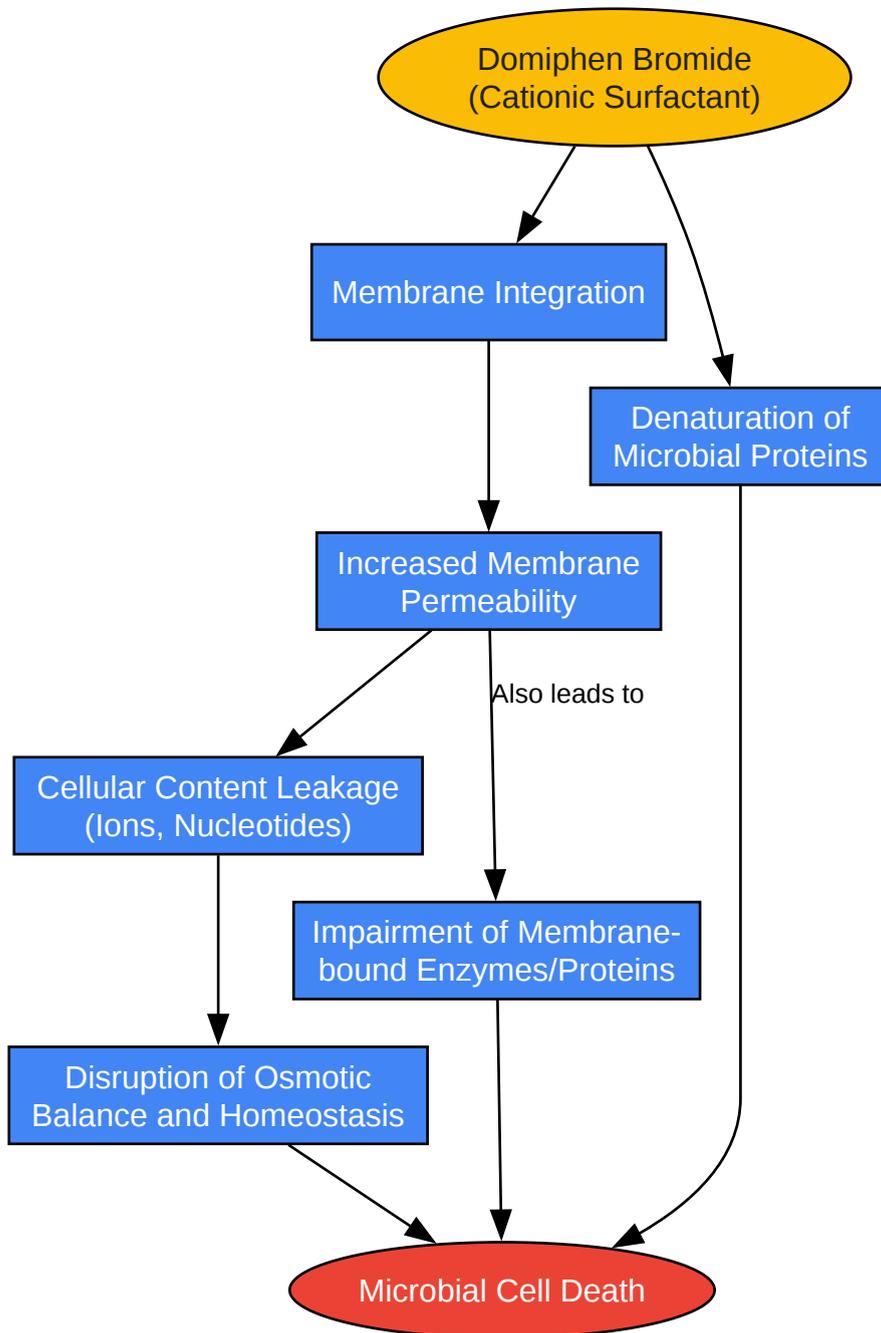
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## Introduction and Mechanism of Action

**Domiphen bromide** is a quaternary ammonium compound (QAC) valued for its broad-spectrum antimicrobial activity and surfactant properties [1]. Its mechanism of action is multifaceted, primarily targeting the microbial cell membrane. As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This integration increases membrane permeability, leading to the leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and causes cell death [1]. Additionally, **domiphen bromide** can denature microbial proteins, disabling critical enzymes and structural proteins, and has been observed to possess anti-inflammatory properties [1].

The following diagram illustrates this multimodal mechanism:



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## Quantitative Efficacy Data

**Domiphen bromide** demonstrates significant antimicrobial and anti-biofilm efficacy, both alone and in combination with other agents.

**Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Domiphen in Combination Against Oral Pathogens [2]**

Pathogen	MIC of Combination (v/v)	MBC of Combination (v/v)
<i>Fusobacterium nucleatum</i> ATCC 25586	< 1.56%	< 3.13%
<i>Porphyromonas gingivalis</i> ATCC 33277	< 1.56%	< 3.13%
<i>Streptococcus mutans</i> NBRC 13955	< 1.56%	< 3.13%
<i>Aggregatibacter actinomycetemcomitans</i> HK 1651	< 1.56%	< 3.13%

The combination consisted of  $\epsilon$ -poly-L-lysine (150  $\mu\text{g/mL}$ ), funme peptide (0.25  $\mu\text{g/mL}$ ), and **domiphen bromide** (300  $\mu\text{g/mL}$ ).

**Table 2: Synergistic Anti-Biofilm Efficacy of Allicin Combined with Domiphen [3]**

Parameter	Result
Synergy Measure	Fractional Bactericidal Concentration (FBC) Index < 0.38
Effective Biofilm Dispersal Concentration	64 $\mu\text{g/mL}$ Allicin + 1 $\mu\text{g/mL}$ Domiphen
Percentage of Biofilm Mass Dispersed	> 50% against <i>S. aureus</i> , <i>E. coli</i> , and <i>C. albicans</i>
Reduction in Biofilm Viable Counts	> $10^2$ CFU/mL on stainless steel and polyethylene surfaces

## Formulation and Application Protocols

**Domiphen bromide** is effectively formulated into oral care products, with clinical evidence supporting its use.

Table 3: Clinical Efficacy of a Mouthwash Containing Domiphen in Combination [2]

Clinical Parameter	Test Group Result (7 Days)	Control Group Result (7 Days)
Reduction in Volatile Sulfur Compounds (VSCs)	50.27% reduction from baseline	32.12% reduction from baseline
Reduction in Severe Halitosis	57.03% reduction	Not Specified
Reduction in Plaque Index (PLI)	54.55% reduction	8.38% reduction

**Protocol 1: Formulating a Antiplaque & Anti-halitosis Mouthwash** This protocol is based on a clinically tested formulation [2].

- **Active Ingredients:**
  - **Domiphen Bromide:** 300 µg/mL
  - ε-Poly-L-lysine (ε-PL): 150 µg/mL
  - Funme Peptide (FP): 0.25 µg/mL
- **Vehicle:** Standard mouthwash base (aqueous solution typically containing water, humectants like glycerin or sorbitol, flavoring agents, sweeteners, and surfactants).
- **Method:**
  - Dissolve **domiphen bromide** in the majority of the purified water with continuous stirring.
  - Separately dissolve ε-PL and Funme Peptide in a small portion of water.
  - Slowly add the peptide solution to the domiphen solution while stirring to ensure homogeneity.
  - Add the remaining excipients (flavors, humectants) according to the standard manufacturing process.
  - Adjust the final volume with purified water and mix until the solution is clear and uniform.

## Experimental and Validation Protocols

For researchers, here are detailed methodologies for key anti-biofilm and antimicrobial assays.

**Protocol 2: Checkerboard Assay for Synergy Testing** This method is used to determine the synergistic effects of domiphen combined with another antimicrobial agent (e.g., allicin) [3].

- **Principle:** To determine the Fractional Inhibitory Concentration (FIC) or Fractional Bactericidal Concentration (FBC) index of a two-drug combination.
- **Materials:** Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal inoculum ( $\sim 10^5$  CFU/mL), serial dilutions of domiphen and the test drug.
- **Method:**
  - **Drug Preparation:** Prepare a 2x serial dilution of Drug A (e.g., allicin) along the x-axis of the plate and Drug B (domiphen) along the y-axis.
  - **Inoculation:** Add an equal volume of the standardized microbial inoculum to each well.
  - **Incubation:** Incubate the plate at 37°C for 18-24 hours.
  - **Analysis:** Determine the MIC of each drug alone and in combination. Calculate the FIC index using the formula: **FIC Index = (MICA<sub>comb</sub>/MICA<sub>alone</sub>) + (MICB<sub>comb</sub>/MICB<sub>alone</sub>)**  
Interpretation: FIC Index  $\leq 0.5$  = synergy;  $>0.5$  to 4 = no interaction;  $>4$  = antagonism.

**Protocol 3: Crystal Violet Staining for Biofilm Formation Assay** This protocol is used to quantify biofilm mass and assess the efficacy of anti-biofilm agents [3].

- **Principle:** Crystal violet stain binds to cells and polysaccharides in the biofilm matrix, allowing for colorimetric quantification.
- **Materials:** 96-well flat-bottom microtiter plates, Nutrient Broth (NB) or other appropriate culture medium, 0.1% crystal violet solution, 30% acetic acid or ethanol, microplate reader.
- **Method:**
  - **Biofilm Growth:** Grow biofilms in microtiter plates under optimal conditions (e.g., 37°C for 24-48 hours) in the presence of sub-MIC concentrations of the antimicrobial agent.
  - **Staining and Washing:** Gently remove the planktonic cells and culture medium. Wash the biofilm gently with phosphate-buffered saline (PBS) to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes, then air-dry. Stain with 0.1% crystal violet for 15-20 minutes.
  - **Destaining and Quantification:** Rinse the plate thoroughly with water to remove excess stain. Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
  - **Measurement:** Measure the optical density (OD) of the solubilized dye at 570-600 nm using a microplate reader. The OD is directly proportional to the biofilm biomass.

**Protocol 4: Clinical Trial Design for Plaque and Halitosis Reduction** This outlines a randomized, double-blind, parallel-controlled clinical trial design to validate product efficacy [2].

- **Study Population:** Healthy adult subjects (e.g., n=80) meeting inclusion/exclusion criteria (e.g., good general health, specific baseline level of plaque or halitosis).
- **Randomization and Blinding:** Randomly assign subjects to Test (domiphen-containing product) or Control (placebo or benchmark product) groups. Ensure double-blinding.

- **Intervention:** Instruct subjects to use the assigned product as directed (e.g., rinse for 30 seconds, twice daily) for the study duration (e.g., 7 days).
- **Outcome Measures:**
  - **Plaque Index (PLI):** Assess using a standardized index (e.g., Turesky modification of the Quigley-Hein index) at baseline and follow-up.
  - **Halitosis:** Measure Volatile Sulfur Compounds (VSCs) with a portable sulfide monitor (e.g., Halimeter) at baseline and post-rinse time points (e.g., 0, 10, 24 hours, 7 days).
- **Statistical Analysis:** Use appropriate tests (e.g., t-tests, ANOVA) to compare the change from baseline between the test and control groups.

## Key Considerations for Research and Development

- **Regulatory Status: Domiphen bromide** is widely used in over-the-counter oral care products. Its status as a quaternary ammonium compound means it is subject to regulatory scrutiny by bodies like the FDA and EPA, requiring data on efficacy and safety for market approval [4].
- **Safety and Toxicity: Domiphen bromide** is generally safe for topical use at recommended concentrations. Toxicology data indicates an intravenous LD50 of 31 mg/kg in mice [5]. It is classified as an irritant (risk phrase R36/37/38) [5]. Cytotoxicity assays (e.g., CCK-8 assay on human gingival fibroblasts) have shown that formulated mouthwashes containing domiphen are non-toxic at test concentrations [2].
- **Advantage Over Chlorhexidine:** While chlorhexidine is the "gold standard," its side effects (tooth staining, taste alteration) are a limitation. Domiphen, especially in combination with other agents, presents a promising alternative with a favorable safety profile and potent antiplaque efficacy [2] [6].

I hope these detailed application notes and protocols provide a solid foundation for your research and development efforts.

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